molecular formula C10H19NO3 B13350877 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid

Katalognummer: B13350877
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: YCJIKNPKTMKDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid is a pyrrolidine-based glutamic acid derivative recognized for its potential in pharmacological research. This compound belongs to a class of molecules where the pyrrolidine ring, a versatile nitrogen-containing heterocycle, is strategically functionalized to modulate biological activity. Recent research has identified this specific compound as one of several new glutamic acid derivatives isolated from the bulbs of Fritillaria verticillata Willd, a plant used in traditional medicine . Preliminary in vitro pharmacological studies highlight its research value in oncology, showing cytotoxic activity against human cancer cell lines. Researchers are investigating its potential as a lead compound for antitumor agent development . The molecular structure, featuring a methoxymethyl substitution on the pyrrolidine ring, is characteristic of bioactive molecules designed for enhanced solubility and targeted interactions. This product is intended for research purposes in chemical biology and drug discovery. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

2-[3-(methoxymethyl)pyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C10H19NO3/c1-3-9(10(12)13)11-5-4-8(6-11)7-14-2/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI-Schlüssel

YCJIKNPKTMKDRQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)N1CCC(C1)COC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis via Nucleophilic Substitution of Pyrrolidine Derivatives

Method Overview:

  • Start with commercially available pyrrolidine derivatives, such as N-alkylated pyrrolidines.
  • React with chloromethyl methyl ether (or similar methoxymethylating agents) to introduce the methoxymethyl group at the 3-position.
  • The reaction generally proceeds under basic conditions, often using potassium carbonate or sodium hydride as bases, in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Reaction Scheme:

Pyrrolidine derivative + Chloromethyl methyl ether → 3-(Methoxymethyl)pyrrolidine derivative

Key Conditions:

  • Temperature: 0°C to room temperature.
  • Catalyst: None or catalytic amounts of phase-transfer catalysts.
  • Solvent: DMF or DMSO.

Summary of Key Reaction Conditions and Data

Step Reaction Type Reagents Solvent Temperature Notes
1 Alkylation of pyrrolidine Chloromethyl methyl ether DMF/DMSO 0°C to RT Introduces methoxymethyl group
2 Acylation of amino group Butanoic acid derivative (activated) DCM/THF 0°C to RT Forms amide linkage
3 Cyclization (if applicable) Formaldehyde, catalysts DMSO/tert-butanol Reflux Constructs pyrrolidine ring

Notes and Considerations

  • Protective groups may be employed during intermediate steps to prevent undesired reactions.
  • Purification typically involves column chromatography, recrystallization, or preparative HPLC.
  • Reaction optimization depends on substrate purity, reagent equivalents, and temperature control.
  • Yield and purity are enhanced through careful control of reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with MCHR1 Antagonists

highlights SNAP-7941 derivatives, which are pyrimidinecarboxylate-based MCHR1 antagonists. Key differences include:

Compound Name Core Structure Key Substituents Biological Target Application
2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid Pyrrolidine-butanoic acid 3-(Methoxymethyl), carboxylic acid Undisclosed Hypothesized: GPCR modulation
(±)-SNAP-7941 Pyrimidinecarboxylate 3,4-Difluorophenyl, methoxymethyl MCHR1 Antidepressant/anxiolytic
FE@SNAP Pyrimidinecarboxylate Fluoroethyl, 3,4-difluorophenyl MCHR1 Radioligand imaging
Tos@SNAP Pyrimidinecarboxylate Tosyloxyethyl, 3,4-difluorophenyl MCHR1 Precursor for radioligands

Key Observations:

  • Substituent Effects : The methoxymethyl group in the target compound is less lipophilic than the fluoroethyl (FE@SNAP) or tosyloxyethyl (Tos@SNAP) groups, suggesting improved aqueous solubility but possibly reduced blood-brain barrier penetration .
  • Carboxylic Acid Role : Both the target compound and SNAP-acid (a precursor in ) retain a carboxylic acid moiety, critical for interactions with basic residues in receptor binding pockets .

Comparison with Anti-Inflammatory Butanoic Acid Derivatives

describes anti-inflammatory agents with structural similarities, such as 2-methyl-2-(phenoxy)butanoic acid derivatives. Key contrasts include:

Compound Class () Core Structure Key Substituents Biological Target Application
2-(Phenoxy)butanoic acid derivatives Butanoic acid Phenoxy, methyl/ethyl groups COX/LOX enzymes Anti-inflammatory
Target compound Pyrrolidine-butanoic acid Methoxymethyl-pyrrolidinyl Undisclosed Undisclosed (GPCR?)

Key Observations:

  • Aromatic vs. Heterocyclic Substituents: The anti-inflammatory agents in rely on aromatic phenoxy groups for activity, whereas the target compound’s pyrrolidine-methoxymethyl substituent may favor interactions with amine-binding receptors (e.g., GPCRs) rather than cyclooxygenase (COX) enzymes .
  • Acid Strength : The electron-withdrawing pyrrolidinyl group in the target compound could reduce the acidity of the carboxylic acid compared to phenyl-substituted derivatives, altering ionization and membrane permeability .

Q & A

Q. What are the key synthetic routes for 2-(3-(Methoxymethyl)pyrrolidin-1-yl)butanoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with butanoic acid precursors. For example, methoxymethyl-substituted pyrrolidines (e.g., 2-methoxymethylpyrrolidine) can undergo nucleophilic substitution or amidation reactions with activated butanoic acid intermediates (e.g., acid chlorides or mixed anhydrides). Catalysts like HATU or DCC are often used to enhance coupling efficiency. Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions such as epimerization or hydrolysis . Purity (>95%) is verified via HPLC or GC-MS, as seen in analogous pyrrolidine derivatives .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR to resolve the methoxymethyl (-OCH2_2O-) group (δ ~3.3–3.5 ppm) and pyrrolidine ring protons (δ ~1.8–3.0 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion [M+H]+^+ (expected m/z for C10_{10}H19_{19}NO3_3: 201.1365).
  • Chiral HPLC : To verify enantiopurity if synthesized via asymmetric routes, as seen in related pyrrolidine-carboxylic acid derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies in activity (e.g., IC50_{50} values) may arise from assay-specific factors:
  • Receptor subtype selectivity : Use radioligand binding assays (e.g., αvβ6 integrin inhibition, as in structurally related compounds) to compare affinity across isoforms .
  • Cell permeability : Evaluate logP and membrane permeability via PAMPA assays. Methoxymethyl groups can enhance solubility but reduce passive diffusion, requiring prodrug strategies .
  • Metabolic stability : Incubate with liver microsomes (e.g., human/rat) to identify metabolic hotspots (e.g., ester hydrolysis) .

Q. How does the methoxymethyl-pyrrolidine moiety influence the compound’s pharmacokinetic profile compared to unmodified pyrrolidine derivatives?

  • Methodological Answer :
  • Lipophilicity : The methoxymethyl group increases polarity (clogP reduction by ~0.5–1.0 units), improving aqueous solubility but potentially reducing CNS penetration.
  • Metabolic stability : The ether bond in methoxymethyl is resistant to CYP450 oxidation compared to alkyl chains, as demonstrated in analogs like 5-(methoxycarbonyl)pyrrolo-pyridines .
  • Protein binding : Assess via equilibrium dialysis; polar substituents may lower plasma protein binding, enhancing free fraction availability .

Q. What are the challenges in designing enantioselective syntheses for this compound, and how are they addressed?

  • Methodological Answer :
  • Chiral center control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during pyrrolidine ring formation.
  • Epimerization risk : Low-temperature (<0°C) reaction conditions and non-polar solvents (e.g., toluene) minimize racemization during acid coupling steps, as validated in related pyrrolidine-3-carboxylic acid syntheses .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • Methodological Answer :
  • Substituent variation : Replace the methoxymethyl group with ethoxymethyl or hydroxymethyl to modulate steric/electronic effects. For example, hydroxymethyl analogs may enhance hydrogen-bonding interactions with target proteins .
  • Bioisosteric replacement : Substitute the pyrrolidine ring with piperidine or azetidine to alter ring strain and conformational flexibility, as seen in integrin inhibitor optimization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.